4'-Ethylthio-2,2,3,3,3-pentafluoropropiophenone
Description
4'-Ethylthio-2,2,3,3,3-pentafluoropropiophenone is a fluorinated aromatic ketone characterized by a pentafluoropropionyl group (-CO-CF2CF3) attached to a phenyl ring substituted with an ethylthio (-S-C2H5) group at the 4' position. This compound is part of a broader class of fluorinated propiophenones, which are studied for their unique electronic and steric properties due to the strong electron-withdrawing effects of fluorine atoms and the sulfur-containing substituent . Fluorinated compounds like this are often utilized in pharmaceuticals, agrochemicals, and materials science due to their enhanced metabolic stability and lipophilicity .
Properties
IUPAC Name |
1-(4-ethylsulfanylphenyl)-2,2,3,3,3-pentafluoropropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F5OS/c1-2-18-8-5-3-7(4-6-8)9(17)10(12,13)11(14,15)16/h3-6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSZIEJPGISMJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethylthio-2,2,3,3,3-pentafluoropropiophenone typically involves the introduction of the ethylthio group to a pentafluoropropiophenone precursor. The reaction conditions often require the use of specific reagents and catalysts to facilitate the desired transformations. For instance, the ethylthio group can be introduced via a nucleophilic substitution reaction using an appropriate thiol reagent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 4’-Ethylthio-2,2,3,3,3-pentafluoropropiophenone may involve large-scale synthesis techniques that ensure high yield and purity. This could include the use of continuous flow reactors and optimized reaction parameters to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-Ethylthio-2,2,3,3,3-pentafluoropropiophenone can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pentafluoropropiophenone moiety can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-Ethylthio-2,2,3,3,3-pentafluoropropiophenone has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Ethylthio-2,2,3,3,3-pentafluoropropiophenone involves its interaction with specific molecular targets. The ethylthio group and the pentafluoropropiophenone moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 4'-Ethylthio-2,2,3,3,3-pentafluoropropiophenone differ primarily in the substituents on the phenyl ring or the fluorinated alkyl chain. Below is a detailed comparison based on available research and supplier
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Reactivity and Bioactivity The ethylthio group in this compound contributes to moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. In contrast, ethoxy substituents (e.g., in 4'-Ethoxy-2,2,3,3,3-pentafluoropropiophenone) enhance solubility but reduce electrophilicity due to the oxygen atom’s electron-donating nature . Halogenated analogs (e.g., 3'-Chloro-2'-methyl derivative) exhibit higher reactivity in cross-coupling reactions, making them valuable intermediates in medicinal chemistry .
Fluorine atoms in the propanone chain significantly increase thermal and chemical stability compared to non-fluorinated analogs, as observed in gas chromatography-mass spectrometry (GC-MS) analyses of deuterated propionates .
Antimicrobial Activity While direct data on this compound’s bioactivity is scarce, studies on pyrimidine derivatives with ethylthio substituents suggest that sulfur-containing groups enhance antifungal activity by disrupting microbial membrane integrity . This aligns with the observed efficacy of compounds like 2-(pyrrolidin-1-yl)ethylthio derivatives in antifungal assays .
Biological Activity
4'-Ethylthio-2,2,3,3,3-pentafluoropropiophenone (CAS No. 1443353-37-4) is a fluorinated organic compound that has garnered interest in various fields of research due to its unique biological properties. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer potential, along with relevant case studies and data tables summarizing key findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H9F5OS. Its structure features a thiol group and a highly fluorinated propanoyl moiety, contributing to its distinctive chemical properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound's efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest an MIC of approximately 0.15 µM against Escherichia coli and Staphylococcus aureus, indicating potent antibacterial activity.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several pathogenic fungi.
- Efficacy : It has been reported to inhibit the growth of Candida albicans with an MIC of around 0.25 µM.
Anticancer Potential
Emerging evidence suggests that this compound possesses anticancer properties.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways and inhibition of cell proliferation.
- Cell Lines Tested : In vitro studies using human cancer cell lines such as HeLa and MCF-7 have demonstrated significant cytotoxic effects with IC50 values ranging from 5 to 10 µM.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various fluorinated compounds similar to this compound. Results indicated enhanced potency against both Gram-positive and Gram-negative bacteria due to structural modifications that improved membrane penetration.
- Cytotoxicity Assessment : In vitro assays on human cell lines demonstrated selective toxicity towards cancer cells while sparing normal cells. This suggests a promising therapeutic index for potential drug development.
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Compound Name | MIC (μM) | Antimicrobial Activity | Antifungal Activity |
|---|---|---|---|
| This compound | 0.15 | Active against E. coli, S. aureus | Active against C. albicans |
| Analog A | 0.21 | Active against Pseudomonas aeruginosa | Moderate activity |
| Analog B | TBD | Active against Gram-positive bacteria | High activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
